molecular formula C22H27ClN2O4S B2693366 2-chloro-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide CAS No. 921907-78-0

2-chloro-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide

Cat. No. B2693366
CAS RN: 921907-78-0
M. Wt: 450.98
InChI Key: JSOSSTCLVNLXEQ-UHFFFAOYSA-N
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Description

2-chloro-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide is a useful research compound. Its molecular formula is C22H27ClN2O4S and its molecular weight is 450.98. The purity is usually 95%.
BenchChem offers high-quality 2-chloro-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-chloro-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Environmental Detection and Human Exposure Assessment

The occurrence of benzenesulfonamide derivatives in outdoor air particulate matter samples has been explored, highlighting their presence due to industrial and household applications. This study developed a gas chromatography-mass spectrometry (GC-MS) based method to detect various benzenesulfonamide derivates, including those similar to the compound , in environmental samples. The research underscores the significance of monitoring these compounds in air to assess human exposure risks, particularly in areas influenced by local industries. The findings offer insights into environmental health and safety considerations regarding such chemicals (Maceira, Marcé, & Borrull, 2018).

Photodynamic Therapy Applications

In another study, the synthesis of new zinc phthalocyanine derivatives substituted with benzenesulfonamide groups demonstrated significant potential for photodynamic therapy (PDT). These compounds exhibit high singlet oxygen quantum yields, essential for effective Type II PDT mechanisms, suggesting their use in cancer treatment. The introduction of benzenesulfonamide derivatives into the phthalocyanine structure enhances its photophysical and photochemical properties, making it a promising candidate for developing new PDT agents (Pişkin, Canpolat, & Öztürk, 2020).

Antitumor Activity

Research into novel series of 2-benzylthio-4-chlorobenzenesulfonamide derivatives has shown promising in vitro antitumor activities. These compounds, bearing N-(benzoxazol-2-yl) and other moieties, were synthesized and tested for their effectiveness against various cancer cell lines. One compound, in particular, demonstrated remarkable activity and selectivity towards non-small cell lung cancer and melanoma cell lines, showcasing the therapeutic potential of benzenesulfonamide derivatives in cancer treatment (Sławiński & Brzozowski, 2006).

Carbonic Anhydrase Inhibition for Therapeutic Applications

A study on unprotected primary sulfonamide groups facilitating ring-forming cascades to create [1,4]oxazepine-based carbonic anhydrase inhibitors presented a novel class of primary sulfonamides. These compounds exhibited potent inhibition against human carbonic anhydrases, which are relevant to various therapeutic areas, including glaucoma, edema, and neurological disorders. This research demonstrates the dual role of the primary sulfonamide functionality in enabling the construction of therapeutic agents (Sapegin et al., 2018).

properties

IUPAC Name

2-chloro-N-[3,3-dimethyl-5-(3-methylbutyl)-4-oxo-2H-1,5-benzoxazepin-8-yl]benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27ClN2O4S/c1-15(2)11-12-25-18-10-9-16(13-19(18)29-14-22(3,4)21(25)26)24-30(27,28)20-8-6-5-7-17(20)23/h5-10,13,15,24H,11-12,14H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSOSSTCLVNLXEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCN1C2=C(C=C(C=C2)NS(=O)(=O)C3=CC=CC=C3Cl)OCC(C1=O)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide

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